![molecular formula C10H13NO3 B3001191 (2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid CAS No. 2248199-55-3](/img/structure/B3001191.png)
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid
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Description
(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPAA belongs to the class of pyridine carboxylic acids and has a molecular formula of C12H15NO3.
Safety and Hazards
The safety and hazards associated with “(2R)-3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid” are not available in the retrieved data. Safety data sheets (SDS) usually provide information on the potential hazards of a chemical, including its toxicity, health effects, first aid measures, storage, and disposal .
properties
IUPAC Name |
(2R)-3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPIJCOTUZYQG-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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